molecular formula C16H18N2O2S B7121315 N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]pyridine-3-sulfonamide

N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]pyridine-3-sulfonamide

Cat. No.: B7121315
M. Wt: 302.4 g/mol
InChI Key: BWEHHDYQCSROMU-UHFFFAOYSA-N
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Description

N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]pyridine-3-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a pyridine sulfonamide group attached to a 2-methyl-1,3-dihydroinden-2-ylmethyl moiety. It is a part of a broader class of sulfonamide derivatives, which are known for their diverse biological and chemical properties.

Properties

IUPAC Name

N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-16(9-13-5-2-3-6-14(13)10-16)12-18-21(19,20)15-7-4-8-17-11-15/h2-8,11,18H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEHHDYQCSROMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the indene core. One common approach is the Friedel-Crafts alkylation of indene with methyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction forms the 2-methyl-1,3-dihydroinden-2-yl group.

The next step involves the introduction of the pyridine-3-sulfonamide group. This can be achieved through a nucleophilic substitution reaction, where the indene derivative is reacted with 3-pyridinesulfonyl chloride in the presence of a base, such as triethylamine (Et3N). The reaction conditions need to be carefully controlled to ensure the formation of the desired product without side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency. Purification steps, such as recrystallization or column chromatography, would be used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the indene moiety.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed to reduce the pyridine ring.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation of the indene moiety can lead to the formation of indene-1,2,3-trione derivatives.

  • Reduction: Reduction of the pyridine ring can result in the formation of pyridine derivatives with reduced oxidation states.

  • Substitution: Substitution reactions can yield a variety of substituted pyridine-3-sulfonamide derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]pyridine-3-sulfonamide has several scientific research applications across various fields:

  • Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: Its biological activity can be explored for potential therapeutic applications, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound's sulfonamide group makes it a candidate for drug development, especially in the treatment of bacterial infections and inflammatory diseases.

  • Industry: It can be utilized in the production of advanced materials and as a reagent in chemical research.

Mechanism of Action

The mechanism by which N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]pyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

N-[(2-methyl-1,3-dihydroinden-2-yl)methyl]pyridine-3-sulfonamide can be compared with other similar compounds, such as:

  • Indole derivatives: These compounds share structural similarities and exhibit various biological activities.

  • Pyridine sulfonamides: Other sulfonamide derivatives with different substituents on the pyridine ring.

  • Indene derivatives: Compounds with variations in the indene core structure.

The uniqueness of this compound lies in its specific combination of the indene and pyridine sulfonamide groups, which can lead to distinct chemical and biological properties.

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